molecular formula C10H10BrClN4 B1481901 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2090986-00-6

2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1481901
CAS No.: 2090986-00-6
M. Wt: 301.57 g/mol
InChI Key: LPWRZIKJJYBMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2090986-00-6) is a high-purity pyrazine-pyrazole derivative intended for research and development use. This compound has a molecular formula of C 10 H 10 BrClN 4 and a molecular weight of 301.57 g/mol . Pyrazole-based compounds, such as this one, are recognized in scientific literature for their significant biological and pharmaceutical properties, making them valuable heterocyclic building blocks in medicinal chemistry and drug discovery . The specific molecular architecture of this reagent, featuring both a bromo and a chloroethyl functional group, offers multiple reactive sites for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic intermediate in the development of novel active molecules . Its application extends to the synthesis of metal-organic frameworks (MOFs) and coordination complexes, where pyrazole derivatives are known to influence self-assembly through non-covalent interactions like hydrogen bonding . Safety Note: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

2-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN4/c1-7-9(11)10(15-16(7)5-2-12)8-6-13-3-4-14-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWRZIKJJYBMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=NC=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including liver alcohol dehydrogenase, where it acts as an inhibitor. This interaction inhibits the enzyme’s ability to catalyze the oxidation of alcohols, thereby affecting metabolic processes. Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids, potentially affecting gene expression and cellular function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For instance, it has been observed to inhibit oxidative phosphorylation and ATP exchange reactions, leading to reduced energy production in cells. This compound also affects calcium uptake, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. The inhibition of liver alcohol dehydrogenase by this compound is a prime example of enzyme inhibition. Additionally, it may induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated persistent effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, its inhibition of liver alcohol dehydrogenase affects the metabolism of alcohols and other substrates. Additionally, this compound may influence metabolic flux and metabolite levels, leading to alterations in cellular metabolism.

Biological Activity

The compound 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H11BrClN3C_{11}H_{11}BrClN_3, indicating the presence of bromine, chlorine, nitrogen, and carbon atoms. The structural complexity includes a pyrazole ring connected to a pyrazine ring, which contributes to its reactivity and potential biological effects.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The presence of the chloroethyl group enhances the compound's ability to act as a kinase inhibitor , which is crucial in cancer therapy due to the role of kinases in cell proliferation and survival pathways.

Case Study : A study demonstrated that similar pyrazole derivatives inhibited various kinase isoforms, leading to reduced tumor growth in preclinical models. The selectivity of these compounds towards specific kinases suggests their potential for targeted cancer therapies .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, which are mediators in inflammatory responses.

Research Findings : In vitro studies revealed that compounds with similar structures significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages . This suggests a potential therapeutic application for treating inflammatory diseases.

Antimicrobial Activity

Another notable biological activity is its antimicrobial effect. Pyrazole derivatives have been reported to possess activity against various bacterial strains.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be developed into an effective antimicrobial agent .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : By binding to the ATP-binding site of kinases, it prevents phosphorylation processes that lead to cancer cell proliferation.
  • Cytokine Modulation : It downregulates inflammatory cytokines, reducing inflammation.
  • Membrane Disruption : The antimicrobial activity may involve disrupting bacterial cell membranes, leading to cell lysis.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The introduction of halogen substituents (bromine and chlorine) enhances its reactivity and biological activity.

Synthetic Route Overview :

  • Formation of the pyrazole ring via cyclization.
  • Introduction of the chloroethyl group through nucleophilic substitution.
  • Final modifications to enhance biological properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Pyrazole Core) Heterocycle Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-Br, 1-(2-Cl-ethyl), 5-Me Pyrazine 326.60 Under investigation -
2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine 4-Br, 1-(cyclopropylmethyl), 5-Me Pyrazine 293.16 Lab use; discontinued commercial availability
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine 4-Br, 1-(2-Cl-ethyl), 5-Me Pyridine 326.05 Structural isomer; potential therapeutic applications
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine 5-Br, 1-(4-nitrophenyl), 3-Ph Pyrimidine 411.23 Antimicrobial activity; crystallographic studies

Key Observations :

  • Heterocycle Impact : Replacing pyrazine with pyridine () or pyrimidine () alters electronic density and hydrogen-bonding capacity, affecting solubility and bioactivity.

Comparison with Analogs :

  • The cyclopropylmethyl analog () requires cyclopropane carboxaldehyde for alkylation, which is less reactive than 2-chloroethylating agents, leading to lower yields .
  • Pyridine-containing analogs () utilize Suzuki-Miyaura coupling for heterocycle attachment, whereas pyrazine derivatives may rely on nucleophilic aromatic substitution .

Key Findings :

  • The 2-chloroethyl group in the target compound may improve lipid solubility, enhancing bioavailability compared to morpholine derivatives () .
  • Bromine at position 4 (common in all analogs) contributes to halogen bonding, critical for target binding in antimicrobial agents .

Preparation Methods

Synthesis of 2-bromo-5-methylpyrazine

An efficient route to 2-bromo-5-methylpyrazine, a key precursor for the pyrazine part, involves:

  • Starting from 5-methylpyrazine-2-carboxylic acid.
  • Conversion to the corresponding amide.
  • Hofmann degradation of the amide to the amine.
  • Diazotization followed by in situ bromination to yield 2-bromo-5-methylpyrazine.

This method offers improved yields (>60%) by controlling the diazonium salt stability and bromine radical availability at low temperatures (-45°C), overcoming previous low-yield problems.

Preparation of the 4-bromo-5-methyl-1H-pyrazole Derivative

The pyrazole ring with 4-bromo and 5-methyl substitutions can be synthesized through:

  • Condensation reactions involving diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Subsequent bromination to introduce the bromo group at the 4-position.
  • Alkylation of the pyrazole nitrogen with 2-chloroethyl halides to install the 1-(2-chloroethyl) substituent.

Coupling of Pyrazole and Pyrazine Rings

The attachment of the substituted pyrazole to the pyrazine ring at the 3-position is achieved via:

  • Nucleophilic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling, especially when aryl halides and boronic acid derivatives are involved.
  • Amidation or direct substitution reactions depending on the functional groups present on the pyrazine and pyrazole intermediates.

Specific Example: Analogous Preparation from Patented Methods

Although direct preparation of the exact compound is scarce in open literature, closely related compounds such as 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline have been synthesized using:

  • Substitution reaction between 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone to form an intermediate.
  • Reduction cyclization with metallic indium and hydrochloric acid under reflux to form the heterocyclic core.
  • Reaction conditions include solvents like water, methanol, ethanol, or tetrahydrofuran at temperatures between 50-150°C.
  • Stoichiometric ratios and reaction times are optimized for high yields (up to 90%).

This methodology exemplifies the use of substitution and cyclization in the preparation of bromo-substituted pyrazole-containing heterocycles and can be adapted for the target compound.

Data Table Summarizing Key Reaction Conditions

Step Reactants / Reagents Conditions Yield (%) Notes
2-bromo-5-methylpyrazine synthesis 5-methylpyrazine-2-carboxylic acid → amide → diazotization + bromine Low temp (-45°C), in situ bromination >60 Control of diazonium salt stability critical
Pyrazole ring formation Diethyl butynedioate + methylhydrazine Condensation, then bromination Not specified Intermediate for 4-bromo-5-methyl-pyrazole
Alkylation Pyrazole + 2-chloroethyl halide Alkylation under basic conditions Not specified Installation of 1-(2-chloroethyl) substituent
Coupling reaction Substituted pyrazole + pyrazine derivative Suzuki-Miyaura or substitution, 50-150°C Up to 90 Use of metal catalysts or indium reduction

Research Findings and Optimization Notes

  • Stability of intermediates such as diazonium salts is crucial for high yields in halogenation steps.
  • Use of metallic indium in reduction cyclization offers mild conditions and high selectivity for ring closure.
  • Solvent choice (water, alcohols, THF) affects reaction rates and product purity.
  • Temperature control (50-150°C) balances reaction completion and side product formation.
  • Stoichiometric ratios of reactants and reagents must be optimized to minimize unreacted starting materials and maximize yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine, and how are intermediates characterized?

  • Methodology :

  • Cyclization : Key intermediates are synthesized via cyclization of substituted hydrazides or pyrazole precursors. For example, phosphorous oxychloride (POCl₃) at 120°C is used to cyclize substituted benzoic acid hydrazides into oxadiazole intermediates .
  • Functionalization : The 2-chloroethyl group is introduced via nucleophilic substitution, as seen in reactions of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole with chloroethylating agents .
  • Characterization : IR, NMR, and mass spectrometry are standard for confirming regiochemistry. X-ray crystallography (e.g., SHELX ) resolves ambiguous stereochemistry.
    • Data Table :
StepReagents/ConditionsYield (%)Key Intermediate
1POCl₃, 120°C65–75Oxadiazole core
22-Chloroethyl bromide, K₂CO₃50–60Chloroethyl-pyrazole

Q. How is the compound’s purity assessed during synthesis, and what analytical tools are prioritized?

  • Methodology :

  • HPLC-PDA : Detects impurities >0.1% using C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% theoretical).
  • X-Ray Diffraction : Resolves crystal packing issues (e.g., SHELXL for refinement ).

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 1-position of pyrazole .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) groups shield reactive sites during multi-step syntheses .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites based on electron density maps .
    • Case Study :
  • In , anhydrous sodium acetate in glacial acetic acid suppressed side reactions during triazinone formation, achieving >70% regioselectivity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., 4-bromo vs. 4-fluoro) on antimicrobial activity using MIC assays .
  • Crystallographic Data : ORTEP-3 visualizes steric clashes affecting binding (e.g., 4-chlorobenzoyl groups reducing activity in analogs ).
    • Data Table :
SubstituentIC₅₀ (μM)Target (Enzyme/Receptor)
4-Bromo12.3EGFR Kinase
4-Fluoro8.7JAK2

Q. How can computational tools like Multiwfn enhance understanding of the compound’s electronic properties?

  • Methodology :

  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions using Multiwfn’s grid-based analysis .
  • Bond Order Analysis : Quantify delocalization in the pyrazine ring to predict stability under acidic conditions.
    • Example :
  • In , Multiwfn revealed a high ESP (-45 kcal/mol) at the pyrazine N-atom, explaining its reactivity in SNAr reactions .

Q. What crystallographic techniques are critical for resolving structural ambiguities in halogenated pyrazoles?

  • Methodology :

  • Twinned Data Refinement : SHELXL handles twinning (common in brominated crystals) via HKLF5 format .
  • Hirshfeld Surface Analysis : Quantifies Br···H interactions influencing crystal packing .
    • Case Study :
  • used SHELX to resolve disorder in the 4-chlorobenzoyl group, achieving R-factor <0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.